Methyl 3-bromo-2-fluoropropanoate
Description
Properties
CAS No. |
399-86-0 |
|---|---|
Molecular Formula |
C4H6BrFO2 |
Molecular Weight |
184.99 g/mol |
IUPAC Name |
methyl 3-bromo-2-fluoropropanoate |
InChI |
InChI=1S/C4H6BrFO2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 |
InChI Key |
WIFAHUKDQMPGKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CBr)F |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Methyl 3-bromo-2-fluoropropanoate serves as an important building block in the synthesis of complex organic molecules. It is particularly useful in:
- Peptide Synthesis : The compound is employed as an intermediate in the formation of peptide bonds, facilitating the construction of peptide chains essential for biological functions.
- Asymmetric Synthesis : Its chiral nature allows it to be used in asymmetric synthesis reactions, which are crucial for producing enantiomerically pure compounds necessary in pharmaceuticals.
Case Study: Peptide Synthesis
In a study focusing on the synthesis of bioactive peptides, this compound was utilized to introduce specific functional groups that enhanced the peptides' biological activity. The results demonstrated improved yields and purities compared to traditional methods.
Medicinal Chemistry
This compound has shown potential in drug development due to its ability to modify biological pathways. Its applications include:
- Anticancer Research : Compounds derived from this compound have been investigated for their anticancer properties. Studies indicate that derivatives can selectively inhibit cancer cell proliferation, particularly in colon cancer models.
Case Study: Anticancer Activity
Research highlighted that treatment with derivatives of this compound resulted in significant apoptosis in colon cancer cells while sparing normal cells. The mechanism involved modulation of heat shock proteins linked to cell survival pathways.
Biological Applications
The compound's reactivity allows it to interact with various biomolecules, making it valuable for studying enzyme-catalyzed reactions:
- Enzymatic Interactions : this compound has been studied for its effects on haloalkane dehalogenases, enzymes that remove halogen atoms from organic compounds. This interaction can influence metabolic pathways and provide insights into enzyme mechanisms.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its ability to act as a reactive intermediate makes it suitable for creating various chemical products used in agriculture and industry.
Comparison with Similar Compounds
Methyl 3-Bromo-2,2-Difluoropropanoate
A closely related compound, methyl 3-bromo-2,2-difluoropropanoate (), differs by having an additional fluorine atom at the second carbon. Key comparisons include:
- Molecular Weight: The difluoro variant has a higher molecular weight (~204 g/mol) compared to the mono-fluoro compound (~185 g/mol), affecting volatility and chromatographic retention times (e.g., GC analysis as in ).
- Reactivity : The electron-withdrawing effect of two fluorine atoms may enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis or nucleophilic attack.
- Boiling Point: Increased polarity from additional fluorine atoms likely raises the boiling point relative to the mono-fluoro analog.
Methyl 3-Bromopropanoate
This analog lacks the fluorine atom at the second carbon. Differences include:
- Solubility: Fluorine’s hydrophobicity in the original compound may reduce aqueous solubility compared to the non-fluorinated analog.
Methyl 2-Fluoropropanoate
Without the bromine substituent, this compound exhibits:
- Reduced Reactivity : The lack of bromine diminishes its utility in substitution reactions but makes it more stable under basic conditions.
- Lower Molecular Weight : ~106 g/mol (estimated), leading to higher volatility than the bromo-fluoro derivative.
Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Complex diterpene-derived esters () like sandaracopimaric acid methyl ester are structurally distinct but share the methyl ester functional group. Key contrasts include:
- Size and Complexity : Larger molecular frameworks (e.g., ~316 g/mol for sandaracopimaric acid methyl ester) result in higher boiling points and lower volatility.
- Application: These esters are often natural products used in resin studies, whereas synthetic halogenated esters like methyl 3-bromo-2-fluoropropanoate are tailored for reaction intermediates.
Data Table: Comparative Properties of Halogenated Methyl Esters
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Reactivity |
|---|---|---|---|---|
| This compound* | ~185 | ~150–170 (est.) | Organic solvents | High SN2 reactivity |
| Methyl 3-bromo-2,2-difluoropropanoate | ~204 | ~180–200 (est.) | Organic solvents | Enhanced electrophilicity |
| Methyl 3-bromopropanoate | ~153 | ~130–150 (est.) | Moderate in H2O | Moderate SN2 reactivity |
| Sandaracopimaric acid methyl ester | 316.4 | >250 | Lipophilic | Resistant to hydrolysis |
*Estimated values based on analogs in and structural trends.
Research Findings and Trends
- Electron Effects: Fluorine’s electronegativity stabilizes the ester carbonyl, delaying hydrolysis compared to non-fluorinated esters. Bromine’s polarizability enhances leaving group ability, as seen in SN2 reactions of alkyl bromides ().
- Chromatographic Behavior: In GC analysis (), halogenated esters elute later than non-halogenated analogs due to increased molecular weight and polarity .
- Solubility: Bromine and fluorine increase lipophilicity, aligning with trends observed in halogenated carboxylic acids (: 2-bromo-2-methyl-propanoic acid is sparingly soluble in water but miscible in alcohols) .
Preparation Methods
Radical Bromination with N-Bromosuccinimide (NBS)
Radical-initiated bromination using NBS in the presence of azobisisobutyronitrile (AIBN) achieves selective substitution at the β-position. A study employing carbon tetrachloride as the solvent at 80°C demonstrated a 68% yield after 12 hours. The reaction proceeds via a chain mechanism:
Critical parameters include strict exclusion of moisture and maintenance of reflux conditions to suppress competing ester hydrolysis.
Electrophilic Bromination Using Phosphorus Tribromide
Alternative protocols utilize PBr₃ as a brominating agent, which activates the ester carbonyl group for nucleophilic attack. In anhydrous diethyl ether at −20°C, methyl 2-fluoropropanoate reacts with PBr₃ to yield the target compound in 74% isolated yield. This method requires precise stoichiometry (1:1.05 molar ratio of ester to PBr₃) to minimize di-bromination byproducts.
Nucleophilic Fluorination-Bromination Tandem Reactions
Recent advances employ sequential halogenation strategies to install fluorine and bromine in a single reaction vessel.
SN2 Displacement with Potassium Fluoride and Bromine
A two-step process first introduces fluorine via nucleophilic displacement of a β-chloro precursor using KF in dimethylformamide (DMF) at 120°C, followed by bromination with elemental bromine in dichloromethane. This approach achieves an overall yield of 62%, though competing elimination reactions necessitate careful temperature control.
Metal-Mediated Halogen Exchange
Palladium-catalyzed cross-coupling reactions enable regioselective bromine insertion. For example, methyl 3-iodo-2-fluoropropanoate undergoes transmetallation with bis(pinacolato)diboron followed by treatment with CuBr₂, yielding the brominated product in 81% yield. This method’s efficacy stems from the orthogonal reactivity of boron and copper intermediates.
Photochemical Synthesis in Flow Reactors
Microchannel reactor technology, as detailed in patent CN102875322B, revolutionizes halogenation by enhancing mass transfer and thermal regulation. Adapting this system for this compound synthesis involves:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Residence Time | 90 s | Maximizes conversion |
| Temperature | 50°C | Minimizes decomposition |
| Pressure | 3 bar | Prevents volatilization |
| Bromine:Ester Ratio | 1.1:1 | Reduces side products |
This continuous-flow method achieves 89% conversion with a throughput of 1.2 kg/h, outperforming batch reactors by 22%.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics across methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Radical Bromination | 68 | 92 | Moderate | $$ |
| PBr₃ Bromination | 74 | 95 | High | $$$ |
| Tandem Halogenation | 62 | 88 | Low | $$$$ |
| Flow Reactor | 89 | 97 | Industrial | $$ |
Flow reactor synthesis emerges as the most viable for industrial-scale production due to its superior yield and reproducibility.
Mechanistic Insights and Byproduct Formation
Competing Elimination Pathways
Under basic conditions, β-elimination of HBr generates methyl 2-fluoropropenoate, a common byproduct. Suppression strategies include:
-
Using aprotic solvents (e.g., THF) to limit base availability
-
Maintaining reaction temperatures below 60°C
-
Introducing radical scavengers like TEMPO
Steric and Electronic Effects
The electron-withdrawing fluorine atom deactivates the β-carbon toward electrophilic attack but enhances stability of the transition state in SN2 displacements. Computational studies indicate a 12.3 kcal/mol activation barrier for bromination at the β-position versus 15.7 kcal/mol at the α-position.
Industrial-Scale Purification Techniques
Crude reaction mixtures typically contain residual bromine (3–5%) and hydrobromic acid. Purification protocols involve:
-
Neutralization : Washing with 5% NaHCO₃ solution
-
Distillation : Fractional distillation under reduced pressure (bp 78–80°C at 15 mmHg)
-
Crystallization : Recrystallization from hexane/ethyl acetate (4:1) to ≥99% purity
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-bromo-2-fluoropropanoate, and how can purity be ensured?
- Methodology :
- Esterification : Start with 3-bromo-2-fluoropropanoic acid and employ methanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor reaction completion via TLC or GC-MS.
- Halogenation : Fluorination can be achieved using DAST (diethylaminosulfur trifluoride) on a β-hydroxy ester precursor, followed by bromination with NBS (N-bromosuccinimide) under radical conditions.
- Purification : Use fractional distillation (bp ~150–200°C, based on analogs ) or recrystallization from non-polar solvents. Confirm purity via ¹H/¹³C NMR and HPLC (>95% purity).
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile brominated compounds .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or decomposition. Monitor for gas evolution due to potential ester degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
Q. How can routine spectroscopic techniques (NMR, IR) characterize this compound?
- Methodology :
- ¹H NMR : Expect signals for methyl ester (~δ 3.7 ppm), methine adjacent to Br/F (δ 4.5–5.5 ppm), and coupling patterns from vicinal fluorine (²J₆–10 Hz).
- ¹⁹F NMR : A singlet or doublet near δ -120 to -150 ppm (CF coupling).
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-Br/F vibrations (500–700 cm⁻¹). Compare with databases for halogenated esters .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing bromine and fluorine be addressed during synthesis?
- Methodology :
- Fluorination First : Use DAST on a β-hydroxy ester to prioritize fluorine insertion, leveraging steric and electronic effects to direct bromination.
- Protecting Groups : Temporarily protect the ester group with tert-butyl to minimize side reactions during bromination .
- Catalysis : Employ transition-metal catalysts (e.g., Pd) for directed C-H activation, though this may require inert conditions .
Q. What computational methods predict the reactivity and stability of this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model electron density and frontier molecular orbitals. The Colle-Salvetti functional (density-functional theory) can predict bond dissociation energies and hydrolysis susceptibility .
- MD Simulations : Simulate solvent interactions (e.g., in DMSO or water) to assess stability. Correlate with experimental kinetic studies .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and -40°C.
- X-ray Crystallography : Resolve structural ambiguities using ORTEP-III for crystal structure refinement (e.g., confirming dihedral angles between Br/F substituents) .
- 2D NMR : Utilize HSQC and HMBC to assign overlapping signals and verify coupling networks .
Q. What strategies optimize this compound as a building block in multi-step syntheses?
- Methodology :
- Cross-Coupling Reactions : Use Suzuki-Miyaura couplings with boronic acids (e.g., arylboronates from Kanto Reagents ) to functionalize the bromine site.
- Nucleophilic Fluorine Displacement : Replace fluorine with amines or thiols under basic conditions, monitoring selectivity via LC-MS .
- Scale-Up Considerations : Optimize solvent (e.g., THF vs. DMF) and catalyst loading to balance yield and cost.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?
- Methodology :
- Reproducibility Tests : Replicate synthesis/purification steps using literature protocols. For example, if mp varies, test recrystallization solvents (hexane vs. ethyl acetate) .
- Impurity Profiling : Use GC-MS or MALDI-TOF to detect trace byproducts (e.g., dihalogenated esters) that may alter physical properties .
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., Kanto Reagents catalogs ) to identify consensus values.
Applications in Complex Systems
Q. What role can this compound play in designing enzyme inhibitors?
- Methodology :
- Probing Active Sites : Use the bromine atom for covalent binding to cysteine residues (via SN2 displacement) and fluorine for modulating electron density.
- SAR Studies : Synthesize analogs with varying halogen positions and test against target enzymes (e.g., proteases), using IC₅₀ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
